molecular formula C15H8Cl2N4O3S2 B12979681 5-((3,5-Dichloropyridin-4-yl)thio)-4-nitro-N-phenylthiazole-2-carboxamide

5-((3,5-Dichloropyridin-4-yl)thio)-4-nitro-N-phenylthiazole-2-carboxamide

Cat. No.: B12979681
M. Wt: 427.3 g/mol
InChI Key: MFJCXKKXMNOKEZ-UHFFFAOYSA-N
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Description

5-((3,5-Dichloropyridin-4-yl)thio)-4-nitro-N-phenylthiazole-2-carboxamide is a complex organic compound that features a thiazole ring, a nitro group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,5-Dichloropyridin-4-yl)thio)-4-nitro-N-phenylthiazole-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3,5-dichloropyridine-4-thiol with 4-nitro-N-phenylthiazole-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-((3,5-Dichloropyridin-4-yl)thio)-4-nitro-N-phenylthiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

5-((3,5-Dichloropyridin-4-yl)thio)-4-nitro-N-phenylthiazole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((3,5-Dichloropyridin-4-yl)thio)-4-nitro-N-phenylthiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-((3,5-Dichloropyridin-4-yl)thio)-N-(1-methylpiperidin-4-yl)-4-nitrothiophene-2-carboxamide
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Uniqueness

5-((3,5-Dichloropyridin-4-yl)thio)-4-nitro-N-phenylthiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H8Cl2N4O3S2

Molecular Weight

427.3 g/mol

IUPAC Name

5-(3,5-dichloropyridin-4-yl)sulfanyl-4-nitro-N-phenyl-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C15H8Cl2N4O3S2/c16-9-6-18-7-10(17)11(9)25-15-12(21(23)24)20-14(26-15)13(22)19-8-4-2-1-3-5-8/h1-7H,(H,19,22)

InChI Key

MFJCXKKXMNOKEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=C(S2)SC3=C(C=NC=C3Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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